![molecular formula C14H11I2N5O2S2 B561679 S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine CAS No. 175093-14-8](/img/structure/B561679.png)
S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine
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Overview
Description
Scientific Research Applications
Photoactivable Crosslinking Agent
This compound serves as a radioionatable, cleavable, photoactivable crosslinking agent . It is used in bioconjugation chemistry to create photo-induced covalent bonds between different biomolecules. The linker arm length between the amino acid of interest and the photoreactive atom is up to 14A, which allows for precise spatial control in molecular assemblies .
Antiviral Research
Compounds containing heteroaryl amines, similar to the structure of this compound, have shown antiviral activity against viruses like the Newcastle disease virus. This suggests potential use in antiviral drug development and therapeutic applications .
Mechanism of Action
Target of Action
It is described as a cleavable, photoactivable cross-linking agent , suggesting that it may interact with various proteins or nucleic acids in a cell.
Mode of Action
As a photoactivable cross-linking agent, this compound likely interacts with its targets by forming covalent bonds when exposed to light . The azido group in the compound can be activated by light to form a highly reactive nitrene group, which can then form covalent bonds with nearby molecules . This allows the compound to create a stable link between itself and its target, which can be useful in various research applications .
Biochemical Pathways
Given its role as a cross-linking agent, it may be involved in studying protein-protein interactions, protein-DNA interactions, or other molecular interactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. As a cross-linking agent, it could potentially alter the function of target proteins or nucleic acids by creating new covalent bonds .
Future Directions
properties
IUPAC Name |
4-azido-2-hydroxy-3,5-diiodo-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11I2N5O2S2/c15-9-7-8(13(22)11(16)12(9)20-21-17)14(23)19-5-6-24-25-10-3-1-2-4-18-10/h1-4,7,22H,5-6H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOHBPRDAGSGHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)C2=CC(=C(C(=C2O)I)N=[N+]=[N-])I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11I2N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662039 |
Source
|
Record name | 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine | |
CAS RN |
175093-14-8 |
Source
|
Record name | 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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